
2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H22O5S2 It is known for its unique structure, which includes a thietane ring and a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-dimethyl-1,1-dioxidothietane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thioethers or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with hydrogen peroxide would produce a sulfone.
Scientific Research Applications
2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of sulfonate esters on biological systems. It may serve as a model compound for investigating enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate exerts its effects depends on the specific context in which it is used. In chemical reactions, the sulfonate ester group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound has a similar structure but lacks the sulfonate ester group.
4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of 2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate and shares the sulfonate ester functionality.
Uniqueness
This compound is unique due to the presence of both a thietane ring and a sulfonate ester group
Properties
CAS No. |
23431-20-1 |
|---|---|
Molecular Formula |
C15H22O5S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,1-dioxothietan-3-yl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O5S2/c1-11-5-7-13(8-6-11)22(18,19)20-9-12(2)14-10-21(16,17)15(14,3)4/h5-8,12,14H,9-10H2,1-4H3 |
InChI Key |
JIOPURBIBVJCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CS(=O)(=O)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




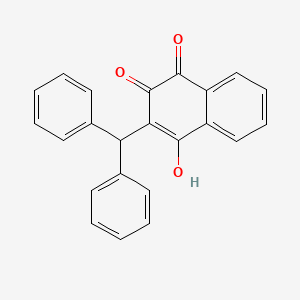
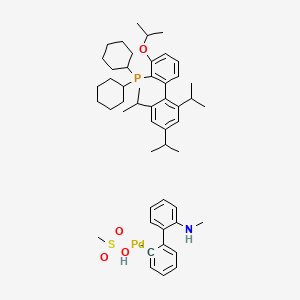
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
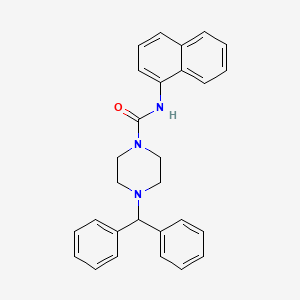
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

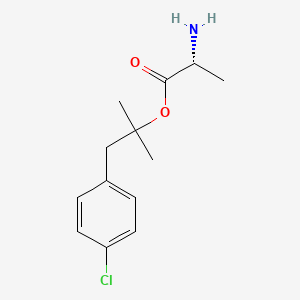
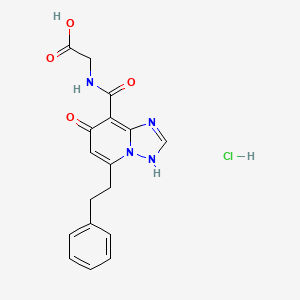
![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
